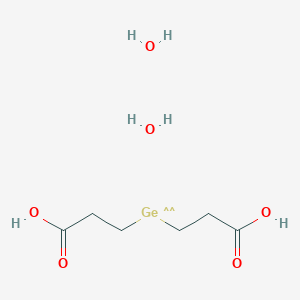
3,3'-(lambda~2~-Germanediyl)dipropanoic acid--water (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2): 3,3’-(Dihydroxygermanediyl)bispropionic acid , is an organogermanium compound. This compound is characterized by the presence of germanium atoms bonded to propanoic acid groups, with water molecules associated in a 1:2 ratio.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) typically involves the reaction of germanium tetrachloride with propanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium precursor. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using germanium dioxide as a starting material. The germanium dioxide is first reduced to germanium tetrachloride, which is then reacted with propanoic acid derivatives. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the germanium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the germanium center to lower oxidation states.
Substitution: The propanoic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Higher oxidation state germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted germanium propanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds. It serves as a building block for the development of new materials with unique properties .
Biology: In biological research, organogermanium compounds are studied for their potential therapeutic effects, including anti-inflammatory and immunomodulatory activities .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including semiconductors and optoelectronic devices .
Wirkmechanismus
The mechanism of action of 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) involves its interaction with molecular targets such as enzymes and receptors. The germanium center can coordinate with various biomolecules, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other macromolecules, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
- 3,3’-(2,2-Propanediyldisulfanediyl)dipropanoic acid
- 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
Comparison: Compared to similar compounds, 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) exhibits unique properties due to the presence of germanium. This element imparts distinct electronic and structural characteristics, making the compound valuable for specific applications in materials science and medicinal chemistry. The presence of water molecules in the compound’s structure also influences its solubility and reactivity, distinguishing it from other organogermanium compounds .
Eigenschaften
CAS-Nummer |
189192-69-6 |
|---|---|
Molekularformel |
C6H14GeO6 |
Molekulargewicht |
254.80 g/mol |
InChI |
InChI=1S/C6H10GeO4.2H2O/c8-5(9)1-3-7-4-2-6(10)11;;/h1-4H2,(H,8,9)(H,10,11);2*1H2 |
InChI-Schlüssel |
ZNCGMYDOTMZWDH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Ge]CCC(=O)O)C(=O)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


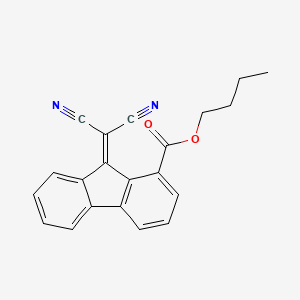

![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)


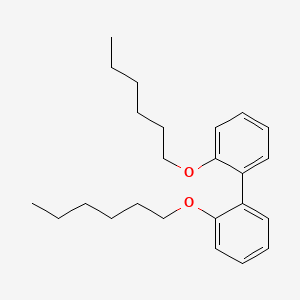
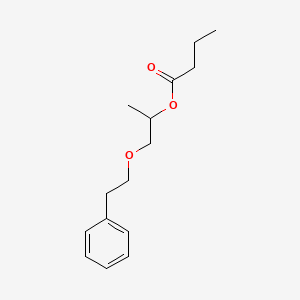
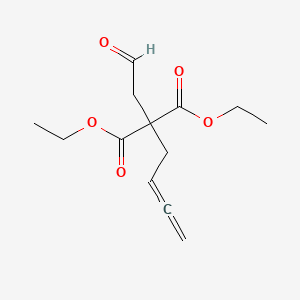
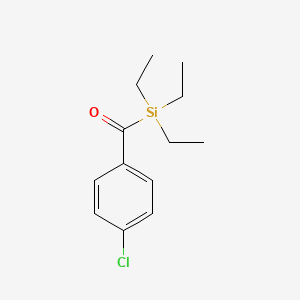

![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
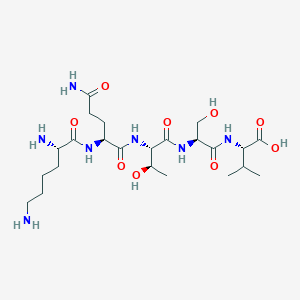
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
